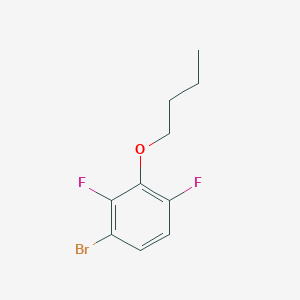

1-Bromo-3-butoxy-2,4-difluorobenzene

Description

Classification and Structural Features of Fluorinated and Brominated Aryl Ethers

Halogenated aryl ethers are classified based on the type and position of the halogen atoms on the aromatic ring. In the case of fluorinated and brominated aryl ethers, the presence of both fluorine and bromine atoms on the benzene (B151609) ring creates a molecule with distinct electronic and chemical properties. The carbon-halogen (C-X) bond in these compounds is polarized due to the high electronegativity of halogens. pw.live Fluorine, being the most electronegative element, imparts a strong inductive effect, influencing the molecule's stability and reactivity. The bromine atom, while also electronegative, is larger and more polarizable, making the C-Br bond a key site for synthetic transformations.

Aryl ethers, in general, feature an oxygen atom bonded to an aromatic ring and an alkyl or another aryl group. sigmaaldrich.com The geometry around the ether oxygen is typically bent, similar to water. The presence of the ether's alkoxy group can influence the electronic nature of the aromatic ring through resonance and inductive effects.

Research Significance of Multifunctionalized Benzene Derivatives

Multifunctionalized benzene derivatives, which possess several different substituent groups, are crucial building blocks in organic synthesis. ck12.org The strategic placement of various functional groups allows for the fine-tuning of a molecule's physical, chemical, and biological properties. This tailored approach is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials. echemi.com The ability to selectively modify one functional group in the presence of others is a key challenge and a powerful tool in synthetic chemistry.

Overview of Current Research Landscape Pertaining to 1-Bromo-3-butoxy-2,4-difluorobenzene and its Congeners

While specific research on this compound is not extensively documented in publicly available literature, significant research exists on its congeners and related poly-substituted halogenated aromatic compounds. Research in this area is often focused on the development of new synthetic methodologies and the exploration of these compounds as intermediates for more complex targets. For example, the synthesis of related bromodifluorobenzene isomers is of interest for their use in preparing pharmaceutical intermediates. google.comgoogle.com

The study of fluorinated aromatic compounds is a vibrant area of research, particularly in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability and binding affinity. Similarly, bromo-aromatic compounds are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The combination of these features in a single molecule, such as this compound, suggests its potential as a valuable, though currently under-explored, synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-butoxy-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQIVDXOXRZTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Butoxy 2,4 Difluorobenzene

Introduction of Halogen Substituents on Substituted Benzene (B151609) Rings

The introduction of bromine and fluorine atoms onto the benzene ring requires distinct chemical strategies due to the different reactivities of these halogens.

Bromination of an aromatic ring is a type of electrophilic aromatic substitution. However, directly brominating a butoxybenzene (B75284) precursor can lead to a mixture of products due to the activating and directing effects of the butoxy and fluoro groups. To achieve the desired regiochemistry for 1-bromo-3-butoxy-2,4-difluorobenzene, it is often more strategic to introduce the bromine atom at an earlier stage of the synthesis. For example, starting with a difluorinated aniline, which can be brominated and then converted to the corresponding phenol (B47542), allows for precise control over the bromine position. google.com

The bromination of activated aromatic rings, such as those containing alkoxy groups, can be achieved using reagents like N-Bromosuccinimide (NBS). researchgate.net The reaction conditions can be tuned to favor the desired isomer.

The introduction of fluorine atoms onto an aromatic ring can be challenging. Direct fluorination with fluorine gas is highly exothermic and often explosive, making it unsuitable for many laboratory applications. libretexts.org Therefore, alternative fluorination methods are employed.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. stackexchange.com

The presence of electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com Interestingly, in SNAr reactions, fluoride (B91410) is a more reactive leaving group than other halogens like bromide or chloride. stackexchange.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and stabilizes the Meisenheimer complex. stackexchange.com

For the synthesis of a difluorinated compound like this compound, a precursor with suitable leaving groups (e.g., nitro groups) could be treated with a fluoride source, such as potassium fluoride or cesium fluoride, to introduce the fluorine atoms via an SNAr mechanism.

Fluorination Strategies: Nucleophilic and Electrophilic Pathways

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Mechanistic Considerations of Meisenheimer Complex Formation and Stability

A key reaction in the synthesis of the target molecule is the nucleophilic aromatic substitution (SNAr) to introduce the butoxy group. This reaction proceeds through a distinct intermediate known as a Meisenheimer complex. wikipedia.org This complex is a 1:1 adduct formed between the electron-poor aromatic ring and the nucleophile, in this case, the butoxide ion. wikipedia.org The formation of the Meisenheimer complex is typically the slow, rate-determining step of the SNAr mechanism because it involves the temporary loss of aromaticity in the benzene ring. stackexchange.combyjus.com

The stability of the Meisenheimer complex is of paramount importance and is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgresearchgate.net In the context of a precursor like 1,2-difluoro-4-bromobenzene, the fluorine atoms play a crucial role in stabilizing the negative charge that develops in the ring upon nucleophilic attack. This stabilization occurs through their strong inductive electron-withdrawing effect, which delocalizes the negative charge and lowers the activation energy for the formation of the complex. stackexchange.com The negative charge in the intermediate is delocalized across the aromatic system and onto the electron-withdrawing substituents. wikipedia.org While nitro groups are classically known to be powerful stabilizers of Meisenheimer complexes, other user-friendly groups like esters are also being explored for this purpose. researchgate.net The stability of the Meisenheimer complex can be such that in some cases, they can be isolated and characterized as stable salts. wikipedia.org However, in many SNAr reactions, they exist as transient, high-energy intermediates. nih.gov

Comparative Reactivity of Fluorine vs. Bromine as Leaving Groups in SNAr

In the context of nucleophilic aromatic substitution (SNAr), the relative reactivity of halogens as leaving groups presents a counterintuitive trend compared to other substitution reactions like the SN2 mechanism. Ordinarily, bromide is considered a better leaving group than fluoride due to the weaker carbon-bromine bond and the greater stability of the bromide anion in solution. However, in SNAr reactions, the opposite is often true, with aryl fluorides being significantly more reactive than aryl bromides. wyzant.comcsbsju.edu

| Property | Fluorine | Bromine |

|---|---|---|

| Electronegativity | 3.98 | 2.96 |

| Inductive Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |

| Effect on Rate-Determining Step (Nucleophilic Attack) | Accelerates by stabilizing the Meisenheimer complex | Less effective at stabilizing the Meisenheimer complex |

| Leaving Group Ability in SNAr | Excellent | Good |

| C-X Bond Strength | High | Lower |

Electrophilic Aromatic Substitution for Bromine Introduction: Direct Halogenation

An alternative synthetic route to this compound would involve the direct bromination of a 3-butoxy-2,4-difluorobenzene precursor. This transformation is achieved through an electrophilic aromatic substitution (EAS) reaction. khanacademy.org Benzene and its derivatives are generally unreactive towards halogens alone and require the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to proceed at a reasonable rate. byjus.commasterorganicchemistry.com

The mechanism of electrophilic bromination involves several steps. msu.edu First, the Lewis acid activates the bromine molecule by coordinating to one of the bromine atoms, creating a highly electrophilic bromine species. byjus.commakingmolecules.com This potent electrophile is then attacked by the electron-rich aromatic ring, which acts as a nucleophile. masterorganicchemistry.com This step is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com In the final step, a weak base, such as the FeBr₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the brominated product. makingmolecules.com The directing effects of the existing butoxy and fluoro substituents on the ring would determine the position of the incoming bromine atom.

Decarboxylative Halogenation in Aromatic Systems

Decarboxylative halogenation, also known as halodecarboxylation, presents a valuable alternative for the synthesis of aryl halides. nih.govacs.org This method involves the conversion of an aromatic carboxylic acid to the corresponding aryl halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.org This approach can be particularly useful for synthesizing regioisomers that are difficult to obtain through direct electrophilic halogenation due to the directing effects of other substituents on the ring. nih.govacs.org

Several methods for decarboxylative halogenation have been developed. The Hunsdiecker reaction is a classic example, though it often requires stoichiometric silver salts. More modern methods utilize catalytic amounts of transition metals or are performed under metal-free conditions. rsc.org For instance, copper(I) can mediate the decarboxylative halogenation of electron-deficient benzoic acids, while palladium(II) catalysts are effective for electron-rich systems. organic-chemistry.org There are also unified strategies that can access a range of aryl halides (bromo-, iodo-, chloro-, and fluoroarenes) from aryl carboxylic acid precursors. osti.gov Some protocols have been developed that are applicable to a wide range of electron-rich aromatic and heteroaromatic acids, which have traditionally been challenging substrates for Hunsdiecker-type reactions. rsc.org The reaction can be promoted by light, which can significantly improve reaction rates and yields. nih.gov

Orthogonal Synthesis and Chemo-selectivity in Multi-functionalized Benzene Derivatives

The synthesis of a molecule with multiple functional groups like this compound requires careful planning to ensure that reactions occur at the desired positions and in the correct sequence. The concepts of orthogonal synthesis and chemoselectivity are central to this endeavor. frontiersin.org Chemoselectivity is the ability to discriminate between different reactive sites within a molecule. frontiersin.org Orthogonal synthesis takes this a step further, implying that different functional groups can be modified in any order without interfering with one another. frontiersin.org In practice, achieving true orthogonality can be challenging, but striving for high chemoselectivity is a key principle in the design of synthetic routes for polysubstituted aromatics. nih.govrsc.org

Sequential Functional Group Transformations

The order in which functional groups are introduced onto an aromatic ring is often critical to the success of a synthesis. libretexts.orglibretexts.org This is because the substituents already present on the ring exert powerful directing effects, influencing the position of subsequent substitutions. fiveable.meyoutube.com Therefore, a retrosynthetic analysis must carefully consider the directing effects of each group to devise a viable forward synthesis. libretexts.orgpressbooks.pub

For example, in the synthesis of this compound, one must consider the directing effects of the fluorine, bromine, and butoxy groups. Alkoxy groups (like butoxy) and halogens are both ortho, para-directors. fiveable.me However, an alkoxy group is a strong activating group, while halogens are deactivating. fiveable.me The stronger activating group will generally control the position of electrophilic attack. youtube.com Therefore, if one were to start with 3-butoxy-2,4-difluorobenzene and perform an electrophilic bromination, the position of the incoming bromine would be dictated by the powerful activating effect of the butoxy group, directing it to the positions ortho and para to it. Careful consideration of steric hindrance and the relative activating/deactivating properties of the substituents is necessary to predict the major product. fiveable.meyoutube.com Incompatible reagents that might react with existing functional groups must also be avoided. fiveable.me

Control over Positional Isomerism in Polysubstituted Aromatics

Controlling positional isomerism, or regioselectivity, is a central challenge in the synthesis of polysubstituted benzenes. nih.govrsc.org The regiochemical outcome of an electrophilic aromatic substitution reaction is primarily governed by the electronic properties of the substituents already on the ring. fiveable.me

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. Examples include -OR (alkoxy), -OH (hydroxyl), and -NH₂ (amino) groups. fiveable.me

Deactivating groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. Examples include -NO₂ (nitro), -CN (cyano), and -SO₃H (sulfonic acid). fiveable.me

Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing due to the ability of their lone pairs to stabilize the carbocation intermediate through resonance. fiveable.me

In addition to electronic effects, steric hindrance can also play a significant role in determining the regioselectivity. fiveable.meyoutube.com A bulky substituent may block access to the ortho positions, leading to a preference for substitution at the less hindered para position. fiveable.me By strategically choosing the order of reactions, chemists can leverage these directing effects and steric factors to synthesize the desired isomer of a polysubstituted aromatic compound. libretexts.orglibretexts.org

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH₂, -NHR, -NR₂ | Strongly Activating | Ortho, Para |

| -OH, -OR | Strongly Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| -CHO, -COR | Deactivating | Meta |

| -CO₂H, -CO₂R | Deactivating | Meta |

| -SO₃H | Deactivating | Meta |

| -CN | Deactivating | Meta |

| -NO₂ | Strongly Deactivating | Meta |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Butoxy 2,4 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings bearing electron-withdrawing groups are rendered electrophilic enough to react with strong nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the ring to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.orgacsgcipr.org In a subsequent, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. csbsju.eduuomustansiriyah.edu.iq The presence of two strongly electron-withdrawing fluorine atoms significantly activates the benzene (B151609) ring of 1-bromo-3-butoxy-2,4-difluorobenzene towards this type of reaction.

The kinetics of SNAr reactions are fundamentally linked to the stability of the intermediate Meisenheimer complex. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, as this step involves the loss of aromaticity. uomustansiriyah.edu.iqstackexchange.com Therefore, any factors that stabilize the resulting anionic intermediate will lower the activation energy and increase the reaction rate.

Table 1: Factors Influencing the Kinetics of SNAr Reactions

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Electron-Withdrawing Substituents (e.g., -F, -NO₂) | Increase | Stabilizes the anionic Meisenheimer complex, lowering the activation energy of the rate-determining step. wikipedia.orglibretexts.org |

| Leaving Group Electronegativity (F > Cl > Br > I) | Increase | Higher electronegativity provides greater inductive stabilization to the transition state leading to the Meisenheimer complex. uomustansiriyah.edu.iqstackexchange.com |

| Nucleophile Strength | Increase | Stronger nucleophiles attack the electron-deficient ring more rapidly. numberanalytics.com |

| Solvent Polarity | Increase | Polar aprotic solvents (e.g., DMF, DMSO) effectively solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, increasing its reactivity. acsgcipr.org |

A defining feature of the SNAr mechanism is the unusual trend in leaving group ability among halogens. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is typically the most reactive. masterorganicchemistry.com The established order of reactivity is F > Cl ≈ Br > I. wikipedia.orguomustansiriyah.edu.iq

In polyfluorobromobenzenes, competition between the loss of fluoride and bromide has been observed. researchgate.netnih.gov For this compound, a nucleophile would preferentially attack the carbon atoms attached to the fluorine atoms (positions 2 and 4) over the carbon attached to the bromine atom (position 1), due to the greater activation provided by the fluorine substituents.

Table 2: Relative Reactivity of Halogens as Leaving Groups

| Reaction Type | Reactivity Order | Governing Factor |

|---|---|---|

| SNAr | F > Cl > Br > I | Electronegativity (stabilization of the rate-determining intermediate). wikipedia.orguomustansiriyah.edu.iq |

| SN2 | I > Br > Cl > F | Leaving group ability (C-X bond strength and anion stability). wyzant.com |

Fluorine Substituents: Fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. libretexts.org This effect strongly activates the ring toward nucleophilic attack by making the ring carbons more electrophilic. While they also have a weak electron-donating resonance effect (+R), the inductive effect is dominant in the context of SNAr. libretexts.org The two fluorine atoms at positions 2 and 4 work synergistically to activate the ring.

Butoxy Substituent: An alkoxy group, such as butoxy, has a dual electronic nature. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+R) due to the lone pairs on the oxygen atom. libretexts.org In nucleophilic aromatic substitution, the electron-donating resonance effect is generally deactivating because it increases electron density on the ring, making it less attractive to incoming nucleophiles. The butoxy group at position 3 is ortho and para to the two fluorine atoms, and its +R effect would therefore counteract some of the activation provided by the fluorines. However, the stabilization of the negative charge in a Meisenheimer intermediate is most effective when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org Therefore, nucleophilic attack at C-2 (ortho to the butoxy group) or C-4 (para to the butoxy group) would lead to resonance structures where the negative charge is placed on the carbon bearing the deactivating butoxy group, which is an unfavorable interaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmit.edu For aryl halides, these reactions, particularly those catalyzed by palladium, proceed via a mechanism fundamentally different from SNAr, leading to a completely different reactivity pattern for the halogens.

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dominated by the energy of the carbon-halogen bond. uvic.ca The first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. wikipedia.orgcsbsju.edu This step involves the cleavage of the C-X bond. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.

Consequently, the reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl >> Ar-F. uvic.ca The C-F bond is exceptionally strong and generally unreactive under standard palladium-catalyzed coupling conditions. Therefore, for this compound, palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, Heck, or Sonogashira couplings) would occur with high selectivity at the much more labile carbon-bromine bond. acs.orgiupac.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions consists of a three-step catalytic cycle. nobelprize.orgwikipedia.orgcsbsju.edu

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate. uvic.cauwindsor.cauwindsor.ca This step is irreversible and is typically the slowest step in the cycle for aryl bromides. wikipedia.org

Transmetalation: In the second step, the organic group (R) from a second reagent, typically an organometallic compound (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling), is transferred to the palladium center. This displaces the halide and results in a diorganopalladium(II) complex. acs.orgnih.govuva.es The rate of this step can be influenced by the nature of the ligands on the palladium and the specific organometallic reagent used. acs.orgnih.gov

Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium center couple together, forming a new carbon-carbon bond. researchgate.netnumberanalytics.com In this process, the palladium(II) is reduced back to its catalytically active palladium(0) state, which can then re-enter the catalytic cycle. nobelprize.orgumb.edu This step is generally fast and irreversible. umb.edu

Palladium-Catalyzed Carbon-Carbon Bond Formation at the Bromine Center

Orthogonal Reactivity of Aryl C-Br vs. Aryl C-F Bonds in Cross-Coupling

The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy in organic synthesis, and it hinges on the differential reactivity of various carbon-halogen bonds. In this compound, the aryl C-Br and C-F bonds exhibit distinct reactivities, a property known as orthogonal reactivity. This difference is primarily governed by their bond dissociation energies (BDEs); the C-Br bond is significantly weaker than the highly robust C-F bond. nih.govwhiterose.ac.uk Consequently, transition metal catalysts, particularly palladium complexes, can selectively activate the C-Br bond for cross-coupling reactions while leaving the C-F bonds untouched. researchgate.net

This chemoselectivity is fundamental to Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions, allowing for the programmed, stepwise introduction of substituents. researchgate.netnih.gov The C-Br bond readily undergoes oxidative addition to a low-valent palladium center, initiating the catalytic cycle. In contrast, the activation of the C-F bond is significantly more challenging and typically requires different catalytic systems or harsher reaction conditions. nih.gov This orthogonal approach is invaluable for synthesizing complex molecules where the fluorine atoms are desired in the final product to modulate its biological or material properties. nih.gov

Table 1: Interactive Comparison of Average Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| C-F | ~110 | Lowest |

| C-Cl | ~84 | Intermediate |

| C-Br | ~71 | High |

| C-I | ~57 | Highest |

Note: These are average values and can vary based on the specific electronic and steric environment of the molecule. The table is interactive and can be sorted by column.

Nickel-Catalyzed C-F Bond Activation and Cross-Coupling

While palladium is the catalyst of choice for selective C-Br activation, nickel-based catalysts have gained prominence for their ability to activate the stronger C-F bonds. nih.govbeilstein-journals.orgscispace.com This capability opens the door to subsequent functionalization of the fluorine-bearing positions in molecules like this compound after the initial C-Br bond has been modified. Nickel catalysts, often stabilized by N-heterocyclic carbene (NHC) ligands, can facilitate cross-coupling reactions at C-F bonds that are otherwise unreactive with palladium catalysts. rsc.org The unique electronic properties of nickel allow it to participate in catalytic cycles that can overcome the high activation barrier associated with C-F bond cleavage. rsc.orgcapes.gov.br

A critical mechanistic consideration in the nickel-catalyzed cross-coupling of fluoroaromatics is the potential for β-fluorine elimination from an organonickel intermediate. chemrxiv.orgacs.org This process can compete with the desired reductive elimination step that forms the final product. In reactions involving this compound, after oxidative addition of the nickel catalyst to a C-F bond, the resulting aryl-nickel-fluoride intermediate could potentially undergo this elimination. Studies on related systems have shown that the formation of nickelacyclopropane intermediates can be a key step in C-F bond activation, which is then followed by a β-fluorine elimination to facilitate the coupling. nih.govbeilstein-journals.orgscispace.com The choice of ligands and reaction conditions is crucial to control the reaction pathway and favor the desired cross-coupling product over elimination side products. acs.org

Other Relevant Aromatic Transformations

The benzene ring of this compound is substituted with both activating and deactivating groups, which direct the position of any potential electrophilic aromatic substitution (EAS). The butoxy group (-OBu) is a moderately activating group and is ortho-, para-directing due to its ability to donate electron density through resonance. oneonta.edunumberanalytics.comorganicchemistrytutor.com Conversely, the bromine and fluorine atoms are weakly deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directing because of resonance donation from their lone pairs. oneonta.educsun.edumasterorganicchemistry.com

When considering the directing effects in concert, the powerful activating effect of the butoxy group is expected to dominate. organicchemistrytutor.comwikipedia.org The positions ortho to the butoxy group are at C2 and C4, which are already substituted with fluorine and bromine. The position para to the butoxy group (C6) is unsubstituted and is therefore a likely site for electrophilic attack. The remaining position, C5, is meta to the butoxy group and ortho to two deactivating halogens, making it less favorable for substitution. Therefore, electrophilic aromatic substitution on this molecule would likely be directed to the C6 position.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OBu (Butoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

Modern synthetic methods have increasingly turned to radical and photoredox catalysis to functionalize halogenated aromatic compounds under mild conditions. digitellinc.comacs.org These approaches can generate aryl radicals from aryl halides, which can then participate in a variety of bond-forming reactions. researchgate.netnih.gov For a molecule like this compound, photoredox catalysis offers the potential to selectively activate either the C-Br or C-F bond by tuning the redox potential of the photocatalyst. digitellinc.commdpi.com

For instance, a reductive quenching cycle of a photocatalyst can generate a potent reductant capable of transferring a single electron to the aryl halide. mdpi.comnih.gov This forms a radical anion that can fragment, cleaving a carbon-halogen bond to produce an aryl radical. The significant difference in the reduction potentials of C-Br and C-F bonds would likely allow for the selective formation of the aryl radical at the C-Br position. This radical intermediate can then be trapped by a suitable coupling partner, enabling functionalization through a pathway complementary to traditional transition-metal-catalyzed cross-coupling. nih.govresearchgate.net

Advanced Analytical Characterization Methodologies for this compound

The rigorous identification and characterization of substituted benzene derivatives are paramount in various fields of chemical research and development. For the compound this compound, a multifaceted analytical approach is essential to unambiguously determine its structure, purity, and isomeric composition. This article details the advanced analytical methodologies employed for the comprehensive characterization of this and related substituted benzene derivatives.

Advanced Analytical Characterization Methodologies for Substituted Benzene Derivatives

The structural complexity of polysubstituted benzene (B151609) rings, such as in 1-Bromo-3-butoxy-2,4-difluorobenzene, necessitates the use of sophisticated analytical techniques. The interplay of bromo, butoxy, and difluoro substituents on the benzene ring gives rise to the possibility of various isomers, making conclusive identification a challenging task. Therefore, a combination of spectroscopic and chromatographic methods is required for a full characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the arrangement of hydrogen atoms on both the aromatic ring and the butoxy side chain. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The butoxy group will show characteristic signals for the butyl chain: a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the oxygen, and two multiplets for the central methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. For instance, in the related compound 1-bromo-2,3-difluorobenzene, the carbon atoms attached to fluorine show large coupling constants (e.g., J = 248.8 Hz and J = 251.9 Hz), which is a characteristic feature. rsc.orgresearchgate.net The butoxy group carbons will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between them (J-coupling) can help confirm their relative positions on the benzene ring. For example, in 1-bromo-2,3-difluorobenzene, the fluorine signals appear as multiplets in the typical range for aromatic fluorine atoms. rsc.orgresearchgate.net

A comprehensive analysis of these NMR techniques, including 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and thus the structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted table based on general principles and data from analogous compounds, as specific experimental data for this exact compound is not publicly available.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H | 7.0 - 7.5 | Multiplet | J(H-F), J(H-H) |

| -OCH₂- | 3.9 - 4.1 | Triplet | J(H-H) ≈ 6-7 |

| -CH₂- | 1.7 - 1.9 | Multiplet | J(H-H) ≈ 6-7 |

| -CH₂- | 1.4 - 1.6 | Multiplet | J(H-H) ≈ 6-7 |

| -CH₃ | 0.9 - 1.0 | Triplet | J(H-H) ≈ 7 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to differentiate between isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the butoxy group would appear around 3100-2850 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1250-1000 cm⁻¹ region. The C-F and C-Br stretching vibrations would be observed in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹ respectively. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring, aiding in isomer differentiation.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. Aromatic C=C stretching vibrations typically give strong signals in the 1600-1400 cm⁻¹ region. While C-F bonds often yield weak Raman signals, the C-Br stretching vibration can be more prominent than in the IR spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Vibrational Frequencies for this compound (Note: This is a generalized table based on known vibrational frequencies for similar functional groups.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1250 - 1000 | IR |

| C-F Stretch | 1300 - 1100 | IR |

| C-Br Stretch | 700 - 500 | IR, Raman |

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₃BrF₂O), HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity. youtube.comresearchgate.net

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of the butyl group, the butoxy group, or the bromine atom. The fragmentation of the butoxy chain would lead to characteristic ions. For example, the fragmentation of aryl ethers often proceeds via cleavage of the alkyl-oxygen bond. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on the theoretical exact mass and expected isotopic patterns.)

| Ion | Formula | Calculated m/z | Expected Relative Intensity |

| [M]⁺ (with ⁷⁹Br) | C₁₁H₁₃⁷⁹BrF₂O | 278.0118 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | C₁₁H₁₃⁸¹BrF₂O | 279.0102 | ~98% |

| [M-C₄H₉]⁺ | C₇H₄BrF₂O | 220.9414 | Variable |

| [M-OC₄H₉]⁺ | C₇H₄BrF₂ | 204.9465 | Variable |

| [M-Br]⁺ | C₁₁H₁₃F₂O | 199.0934 | Variable |

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted benzenes. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of components in a mixture. The choice of the GC column is critical for resolving isomers. For halogenated aromatic compounds, columns with different polarities, such as those with phenyl-substituted polysiloxane phases, can be effective. mdpi.com In some challenging separations of positional isomers, specialized columns like those with cyclodextrin (B1172386) or liquid crystalline stationary phases may be required to achieve baseline resolution. core.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and purification of substituted benzene derivatives. asianpubs.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. rsc.org The separation of halogenated aromatic isomers can sometimes be enhanced by using stationary phases that offer different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can exploit π-π and dipole-dipole interactions. chromforum.org The optimization of mobile phase composition, temperature, and pH (if applicable) is crucial for achieving the desired separation. chromforum.org

Table 4: General Chromatographic Conditions for Analysis of Substituted Benzene Derivatives (Note: These are general starting conditions and would require optimization for the specific compound.)

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| GC | 5% Phenyl Polysiloxane | Helium | Mass Spectrometer (MS), Flame Ionization Detector (FID) |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (Diode Array Detector) |

Theoretical and Computational Chemistry Applied to Fluorinated and Brominated Aryl Ethers

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-Bromo-3-butoxy-2,4-difluorobenzene. nih.govresearchgate.net Methods such as DFT with the B3LYP functional are commonly used to compute a range of electronic properties and reactivity descriptors. researchgate.net

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and the kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state, facilitating intermolecular charge transfer. nih.gov These calculations also provide insights into the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps to identify electrophilic and nucleophilic sites within the molecule. nih.gov

Illustrative Reactivity Descriptors for Aryl Ethers

This table presents typical reactivity descriptors that would be determined for a compound like this compound using quantum chemical calculations. The values are illustrative and depend on the specific computational method and basis set used.

| Descriptor | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | ~ 2-4 Debye | Measures the overall polarity of the molecule. |

The presence of both fluorine and bromine atoms on the aromatic ring of this compound creates distinct chemical properties governed by the characteristics of the carbon-halogen bonds. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, a result of the high electronegativity of fluorine and the effective overlap between the carbon and fluorine orbitals. nih.govreddit.com This high bond energy makes the C-F bond very stable.

In contrast, the Carbon-Bromine (C-Br) bond is significantly weaker and longer. The bond strength of carbon-halogen bonds decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). doubtnut.comquora.com This trend is due to the decreasing electronegativity and increasing atomic size of the halogen, which leads to less effective orbital overlap with carbon. reddit.com

The polarization of these bonds also differs substantially. The large electronegativity difference between carbon (2.55) and fluorine (3.98) results in a highly polar C-F bond with significant ionic character. doubtnut.com The C-Br bond, with a smaller electronegativity difference between carbon (2.55) and bromine (2.96), is less polar. doubtnut.com This difference in bond strength and polarity is a key determinant of the molecule's reactivity, often making the C-Br bond the more likely site for cleavage in chemical reactions. Computational methods, including DFT and higher-level composite methods like G4, are used to accurately predict these bond dissociation energies (BDEs). researchgate.net

Comparative Properties of C-F and C-Br Bonds

This interactive table compares the general properties of Carbon-Fluorine and Carbon-Bromine bonds, which are central to the chemistry of this compound.

| Property | C-F Bond | C-Br Bond |

|---|---|---|

| Average Bond Energy (kJ/mol) | ~485 quora.com | ~285 quora.com |

| Average Bond Length (pm) | ~135 | ~194 |

| Electronegativity Difference (Pauling Scale) | ~1.43 doubtnut.com | ~0.41 doubtnut.com |

| Polarity | High | Moderate |

Computational chemistry is indispensable for mapping the potential energy surfaces of chemical reactions. For a molecule like this compound, this involves calculating the energies of reactants, products, and, crucially, any reaction intermediates and transition states that connect them. youtube.com

By modeling these high-energy species, chemists can predict reaction pathways and understand mechanisms. For instance, in nucleophilic aromatic substitution reactions, the energies of the Meisenheimer complex (intermediate) and the associated transition states can be calculated. Finding a transition state involves optimizing a molecular geometry that is a maximum along the reaction coordinate but a minimum in all other directions. youtube.com This is typically confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com These calculations provide activation energies, which are essential for predicting reaction rates and explaining the chemoselectivity observed in reactions involving polyhalogenated aromatic compounds. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for electronic properties, molecular modeling and dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger molecules. nih.gov The butoxy group in this compound introduces significant conformational freedom.

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system, allowing for the simulation of molecular motion over time. nih.gov These simulations can reveal the conformational landscape by sampling the various rotational states (dihedral angles) of the butoxy chain. From these simulations, one can identify the most populated and, therefore, most stable conformations. Potential energy scans, where the energy is calculated as a function of a specific dihedral angle, can also be used to systematically find the lowest energy conformers. nih.govresearchgate.net Furthermore, MD is a powerful tool for studying how these molecules interact with solvents or other molecules, providing atomistic details of self-assembly processes or binding events. nih.gov

Development and Refinement of Computational Models for Organofluorine and Organobromine Compounds

The accurate computational modeling of organohalogen compounds presents unique challenges, driving the continuous development and refinement of theoretical methods. A significant challenge is that the predictive accuracy of methods like DFT can be highly dependent on the choice of the functional. nih.gov Therefore, a critical aspect of modern computational chemistry is the calibration of these methods against high-level wave function theory calculations or reliable experimental data to ensure their accuracy. nih.gov

There is also a growing trend toward using machine learning to improve the accuracy and speed of computational predictions. beilstein-journals.org By training models on large datasets of quantum chemical calculations, it is possible to correct the results from less expensive methods to achieve the accuracy of more computationally demanding ones. researchgate.net The development of specialized datasets for classes of molecules like chlorinated polycyclic aromatic hydrocarbons is vital for this purpose. researchgate.net These ongoing advancements in computational models are crucial for accelerating the design and discovery of new organofluorine and organobromine compounds with desired properties. nih.govdntb.gov.ua

Environmental Transformation and Persistence of Fluorinated Aromatic Compounds

Mechanisms of Biotic and Abiotic Degradation of Fluorinated Aromatics

The degradation of fluorinated aromatic compounds can proceed through both biotic and abiotic pathways. Biotic degradation involves metabolic processes carried out by microorganisms, while abiotic degradation encompasses chemical reactions such as photolysis and hydrolysis. For many halogenated organic compounds, including those containing fluorine, microbial degradation is a primary determinant of their environmental persistence. nih.gov

Microbial defluorination is a critical step in the breakdown of fluorinated organic compounds. This process involves the cleavage of the highly stable carbon-fluorine (C-F) bond, which is a significant challenge for microbial enzymes. Several enzymatic mechanisms have been identified for the cleavage of carbon-halogen bonds, which can be broadly categorized as reductive, oxidative, and hydrolytic. nih.gov

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is a significant pathway under anaerobic conditions.

Oxidative Dehalogenation: In aerobic environments, oxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates. This can destabilize the C-F bond and facilitate its cleavage. nih.gov For instance, the degradation of chlorobenzene (B131634) by certain bacteria proceeds through hydroxylation to form a phenolic intermediate, followed by further oxidation. nih.gov

Hydrolytic Dehalogenation: This pathway involves the direct displacement of a halogen by a hydroxyl group from water.

Despite these pathways, microbial defluorination has limitations. The high strength of the C-F bond often results in slow degradation rates. Furthermore, the number and position of fluorine substituents on the aromatic ring can significantly hinder enzymatic attack due to steric and electronic effects. nih.gov

Table 1: Overview of Microbial Defluorination Mechanisms

| Degradation Mechanism | Description | Environmental Conditions | Key Enzymes |

|---|---|---|---|

| Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom. | Anaerobic | Reductive dehalogenases |

| Oxidative Dehalogenation | Incorporation of oxygen into the aromatic ring, leading to hydroxylated intermediates and subsequent C-F bond cleavage. | Aerobic | Monooxygenases, Dioxygenases |

| Hydrolytic Dehalogenation | Direct displacement of a halogen atom by a hydroxyl group from water. | Aerobic/Anaerobic | Dehalogenases |

The environmental fate of a compound like 1-Bromo-3-butoxy-2,4-difluorobenzene is dictated by the interplay of its various substituents.

The presence of multiple halogen atoms, such as bromine and fluorine, generally increases the recalcitrance of aromatic compounds. The type of halogen is also crucial; for instance, the C-Br bond is weaker than the C-F bond, suggesting that debromination might occur more readily than defluorination. Studies on 2,4,6-trihalogenated phenols have shown that the dehalogenation levels follow the order F > Cl > Br > I, which is consistent with the order of electronegativity of the halogens. nih.gov This suggests that the fluorine atoms in this compound would be more resistant to cleavage than the bromine atom.

The butoxy group, an alkoxy substituent, also significantly influences the degradation of the molecule. Ether linkages are generally resistant to hydrolysis under physiological pH. acs.org However, some microorganisms possess enzymes capable of cleaving ether bonds. For example, certain fungi secrete extracellular peroxygenases that can catalyze the H₂O₂-dependent cleavage of ethers. acs.org The cleavage of the butoxy group from this compound would likely proceed via oxidation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that would then break down. This would result in the formation of a brominated-difluorinated phenol (B47542) and butanal.

Identification of Transformation Products in Environmental Matrices

The degradation of complex halogenated aromatic compounds often leads to the formation of a series of transformation products, which can be as or even more persistent and toxic than the parent compound. While specific data for this compound is not available, the likely transformation products can be inferred from studies of similar compounds.

Initial biotic or abiotic degradation would likely involve either the cleavage of the butoxy group or dehalogenation.

Cleavage of the butoxy group would lead to the formation of 1-Bromo-2,4-difluorophenol .

Reductive debromination would result in 3-butoxy-2,4-difluorobenzene .

Hydroxylation of the aromatic ring , a common initial step in aerobic degradation, could lead to various brominated and fluorinated catechols or hydroquinones .

Further degradation of these primary transformation products would likely proceed through ring cleavage. For example, halogenated catechols can be cleaved by dioxygenase enzymes, although the presence of multiple halogens can inhibit this process. nih.govnih.govnih.govrsc.org The chlorination of anilines, which are structurally related to phenols, has been shown to produce a variety of large-molecule disinfection byproducts, including chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines, as well as ring-cleavage products. nih.gov

Table 2: Plausible Transformation Products of this compound

| Transformation Pathway | Potential Primary Product | Potential Subsequent Products |

|---|---|---|

| Ether Cleavage | 1-Bromo-2,4-difluorophenol | Brominated-difluorinated catechols, Ring-cleavage products |

| Debromination | 3-Butoxy-2,4-difluorobenzene | Butoxy-difluorophenols, Ring-cleavage products |

| Hydroxylation | Brominated-butoxy-difluorophenols | Brominated-butoxy-catechols, Ring-cleavage products |

Recalcitrance of Halogenated Aryl Ethers in Natural and Engineered Systems

Halogenated aryl ethers, a class of compounds that includes this compound, are generally considered to be recalcitrant in the environment. Their persistence stems from the chemical stability of both the aromatic ether linkage and the carbon-halogen bonds.

The microbial degradation of polyhalogenated diaryl ethers, such as diphenyl ethers, dibenzofurans, and dibenzo-p-dioxins, has been shown to be slow and often requires specialized microorganisms. nih.gov While non-halogenated parent structures can be biodegradable under aerobic conditions, the addition of halogens significantly increases their resistance to microbial attack. nih.gov Anaerobic conditions may promote reductive dehalogenation, which can be a key initial step in the degradation of highly halogenated compounds. nih.gov

The combination of a bromine atom, two fluorine atoms, and a butoxy group on a benzene (B151609) ring presents a significant challenge for microbial degradation. The fluorine atoms, in particular, contribute to the molecule's stability and resistance to oxidative attack. The butoxy group, while potentially a site for initial enzymatic action, is also relatively stable. Consequently, this compound is expected to be a persistent organic pollutant in both natural ecosystems and engineered systems like wastewater treatment plants, where complete mineralization is unlikely to be readily achieved. The widespread use of brominated and fluorinated compounds has led to their ubiquitous presence as environmental contaminants. nih.gov

Q & A

Q. In drug discovery, how does the fluorinated aromatic ring enhance pharmacokinetic properties of derivatives?

- Fluorine improves metabolic stability by resisting cytochrome P450 oxidation and enhances bioavailability via increased lipophilicity (logP optimization). The bromine atom serves as a versatile handle for late-stage diversification (e.g., cross-coupling to introduce bioactive moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.